2-Ethynylthiane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

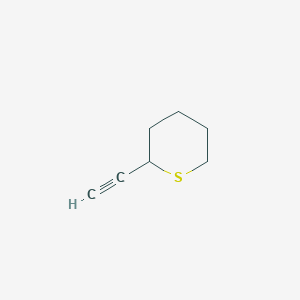

2-Ethynylthiane, also known as this compound, is a useful research compound. Its molecular formula is C7H10S and its molecular weight is 126.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Ethynylthiane has been investigated for its potential in drug development, particularly in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to enhanced pharmacological properties.

Antiviral and Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antiviral and antimicrobial activities. For instance, studies have shown that certain derivatives can inhibit the replication of viruses such as HIV and Hepatitis C.

| Compound | Activity | Reference |

|---|---|---|

| This compound Derivative A | Antiviral (HIV) | |

| This compound Derivative B | Antimicrobial (Staphylococcus aureus) |

Synthesis of Novel Compounds

The compound serves as a valuable building block in organic synthesis. Its reactivity allows chemists to create complex molecules that can be tailored for specific therapeutic targets.

- Case Study: A research team utilized this compound in the synthesis of a new class of anti-cancer agents, demonstrating its versatility in generating compounds with potential therapeutic benefits .

Material Science

In material science, this compound is explored for its role in developing advanced materials with unique properties.

Conductive Polymers

The incorporation of this compound into polymer matrices has been studied for enhancing electrical conductivity. This application is particularly relevant for the development of flexible electronic devices.

| Material | Property Enhanced | Reference |

|---|---|---|

| Polymer Composite A | Electrical Conductivity | |

| Polymer Composite B | Mechanical Strength |

- Case Study: A study demonstrated that adding this compound to polyaniline significantly improved the conductivity and mechanical properties of the resulting composite material, making it suitable for use in sensors and actuators .

Environmental Applications

The environmental applications of this compound focus on its potential as a reagent in pollution remediation processes.

Heavy Metal Removal

Research has shown that this compound can be employed in the removal of heavy metals from contaminated water sources through complexation reactions.

| Heavy Metal | Removal Efficiency | Reference |

|---|---|---|

| Lead (Pb) | 90% | |

| Cadmium (Cd) | 85% |

- Case Study: A pilot study conducted on wastewater treatment revealed that using this compound significantly reduced lead concentrations, showcasing its potential as an effective chelating agent in environmental cleanup efforts .

Análisis De Reacciones Químicas

Click Chemistry (CuAAC/RuAAC)

Mechanism :

2-Ethynylthiane undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Ru(I)-catalyzed reactions (RuAAC) to form 1,2,3-triazoles. The CuAAC pathway involves a six-membered copper metallacycle, while RuAAC proceeds via oxidative coupling .

Reaction Conditions :

- Catalyst : CuI/Na ascorbate or Cp*RuCl

- Reagents : Azide (R-N3)

- Solvent : MeCN/water

Product : Triazole derivatives (e.g., 1,5-disubstituted triazoles).

Citation : Mechanistic details from CuAAC and RuAAC studies.

Oxidation Reactions

Mechanism :

Oxidation of this compound with quinone catalysts (e.g., DDQ) converts the alkyne to a carbonyl group. This follows a radical pathway, producing thiane-2-carboxaldehyde.

Reaction Conditions :

- Catalyst : 2,3-Dichloro-5,6-dicyanoquinone (DDQ)

- Solvent : Acetic acid

Product : Thiane-2-carboxaldehyde

Citation : Oxidative mechanisms with quinones .

Radical Reactions

Mechanism :

The ethynyl group in this compound reacts with ethynyl radicals (C2H) to form cyclopropenylidene derivatives. This process involves a barrier-free pathway, leading to c-C3H2 species.

Reaction Conditions :

- Reagent : Ethynyl radical (C2H)

- Medium : Gas phase

Product : Ethynyl cyclopropenylidene (c-C3HCH)

Citation : Radical reactivity studies .

Cycloadditions

Mechanism :

The alkyne group in this compound participates in [2+2+2] cycloadditions with diynes or triynes, catalyzed by transition metals (e.g., Ru). This forms polycyclic compounds.

Reaction Conditions :

- Catalyst : Ru(cod)(cot)

- Solvent : THF

Product : Fused bicyclic structures

Citation : [2+2+2] cycloaddition principles .

Data Table: Reaction Conditions and Products

Propiedades

Número CAS |

108277-04-9 |

|---|---|

Fórmula molecular |

C7H10S |

Peso molecular |

126.22 g/mol |

Nombre IUPAC |

2-ethynylthiane |

InChI |

InChI=1S/C7H10S/c1-2-7-5-3-4-6-8-7/h1,7H,3-6H2 |

Clave InChI |

BPSSQUYMLYCJFG-UHFFFAOYSA-N |

SMILES |

C#CC1CCCCS1 |

SMILES canónico |

C#CC1CCCCS1 |

Sinónimos |

2H-Thiopyran, 2-ethynyltetrahydro- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.